molecular formula C10H20N2O2 B1596371 N1,N1,N6,N6-Tetramethyladipamide CAS No. 3644-93-7

N1,N1,N6,N6-Tetramethyladipamide

Cat. No. B1596371
CAS RN: 3644-93-7
M. Wt: 200.28 g/mol
InChI Key: VAJRBVISIJKTLZ-UHFFFAOYSA-N
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Description

N1,N1,N6,N6-Tetramethyladipamide (TMAA) is an organic compound that is widely used in scientific research. It is a derivative of adipamide, a compound found naturally in the human body, and has been used in a variety of laboratory experiments. TMAA is a versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological studies, and drug discovery. In

Scientific Research Applications

Electrochemical Reduction

One of the applications of N1,N1,N6,N6-Tetramethyladipamide-related compounds is in the electrochemical reduction of N2 under ambient conditions. The process involves the use of tetrahexahedral gold nanorods as a heterogeneous electrocatalyst, demonstrating the possibility of an electrocatalytic N2 reduction reaction at room temperature and atmospheric pressure. This method presents a significant advancement in artificial N2 fixation and renewable energy storage, utilizing the N2/NH3 cycle with a high Faradaic efficiency (Bao et al., 2017).

Polymer Interactions

Research into the interactions of polymers has benefited from the study of aggregation-induced emission (AIE) active copolymers, where N1,N1,N6,N6-Tetramethyladipamide analogs serve as components. These studies focus on the fluorescence pH and temperature sensors, probing the interactions in poly(N-isopropyl acrylamide-co-tetra(phenyl)ethene acrylate)/poly(methacrylic acid) interpenetrating polymer networks. The findings suggest potential applications in drug delivery systems, where the release process can be monitored through fluorescence spectroscopy (Zhou et al., 2015).

Cytotoxic Activity

The cytotoxic activity of compounds related to N1,N1,N6,N6-Tetramethyladipamide, specifically the ferrocene-based histone deacetylase-3 inhibitor Pojamide and its derivatives, has been examined on triple-negative MDA-MB-231 breast cancer cells. These studies have revealed the potential of such compounds in inducing non-apoptotic cell death, linked to the down-regulation of autophagic processes and impairment of mitochondrial function. This expands the list of autophagy-regulating drugs and provides insight into the inhibition of autophagy in breast cancer cell death (Luparello et al., 2019).

Binding Energy Studies

Investigations into the N 1s core level binding energies of N-containing calcined carbonaceous materials have utilized theoretical models and ab initio Hartree−Fock wave functions. This research has identified different types of nonoxidized N atoms present in these materials, such as “pyridinic,” “pyrrolic,” and “graphitic” nitrogen. The study provides a systematic approach to understanding the binding energy shifts and the electronic structure of N-containing compounds (Casanovas et al., 1996).

properties

IUPAC Name

N,N,N',N'-tetramethylhexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11(2)9(13)7-5-6-8-10(14)12(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRBVISIJKTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189964
Record name Hexanediamide, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1,N6,N6-Tetramethyladipamide

CAS RN

3644-93-7
Record name N1,N1,N6,N6-Tetramethylhexanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3644-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanediamide, N,N,N',N'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3644-93-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanediamide, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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